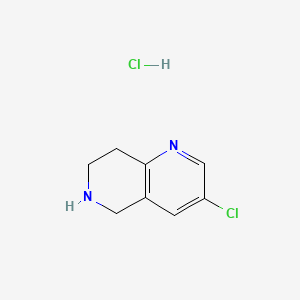
3-クロロ-5,6,7,8-テトラヒドロ-1,6-ナフチリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2 . It has a molecular weight of 205.08 g/mol . The IUPAC name for this compound is 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride .
Synthesis Analysis
The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F as a RORγt inverse agonist has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps . This represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound .Molecular Structure Analysis
The molecular structure of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can be represented by the canonical SMILES notation: C1CNCC2=C1N=CC(=C2)Cl.Cl . The InChI representation is InChI=1S/C8H9ClN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H .Chemical Reactions Analysis
The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride include a molecular weight of 205.08 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, rotatable bond count of 0, exact mass of 204.0221037 g/mol, monoisotopic mass of 204.0221037 g/mol, topological polar surface area of 24.9 Ų, heavy atom count of 12, and formal charge of 0 .科学的研究の応用
抗がん活性
3-クロロ-5,6,7,8-テトラヒドロ-1,6-ナフチリジン塩酸塩: は、抗がん療法における可能性について研究されてきました。この化合物の構造は、さまざまな癌細胞株と相互作用し、増殖を阻害したり、アポトーシスを誘導したりする可能性があります。 研究では、構造活性相関(SAR)と分子モデリング研究に焦点を当て、その抗がん特性を最適化してきました .
抗HIV活性
この化合物は、抗HIV剤としても有望な結果を示しています。 ヒト免疫不全ウイルス(HIV)の複製プロセスを妨げる能力は、新しいHIV治療薬の開発におけるさらなる研究の対象となります .
抗菌特性
3-クロロ-5,6,7,8-テトラヒドロ-1,6-ナフチリジン塩酸塩の抗菌的用途は重要です。 さまざまな微生物病原体に対して活性を示すことが示されており、新しい抗生物質または消毒剤の開発につながる可能性があります .
鎮痛効果
鎮痛剤として、この化合物は疼痛管理ソリューションに貢献する可能性があります。 その薬理作用は、疼痛緩和薬の製剤における潜在的な用途を示唆しています .
抗炎症用途
3-クロロ-5,6,7,8-テトラヒドロ-1,6-ナフチリジン塩酸塩の抗炎症特性は、炎症性疾患の治療に注目されています。 慢性炎症または急性炎症反応の治療に組み込むことができます .
抗酸化用途
最後に、この化合物の抗酸化活性は、酸化ストレスの抑制における可能性を示しています。 これは、酸化損傷に関連する疾患の治療や生物学的試料の保存における用途に影響を与える可能性があります .
作用機序
Target of Action
It’s known that 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
生化学分析
Biochemical Properties
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function.
Cellular Effects
The effects of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. Furthermore, 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has been observed to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase .
Molecular Mechanism
At the molecular level, 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride exerts its effects through various mechanisms. It binds to the active sites of enzymes and proteins, leading to inhibition or activation of their function . For example, its interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and ultimately leading to cell death. Additionally, 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can lead to sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is crucial for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes
特性
IUPAC Name |
3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYXKKITNXLYEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
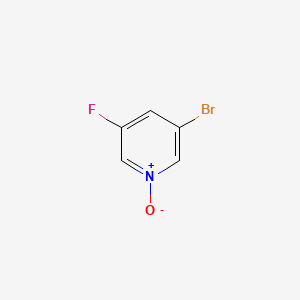



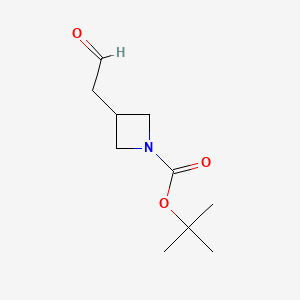
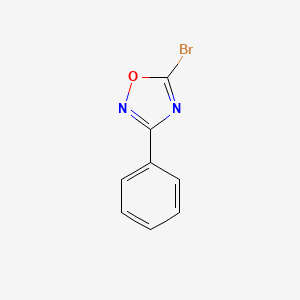
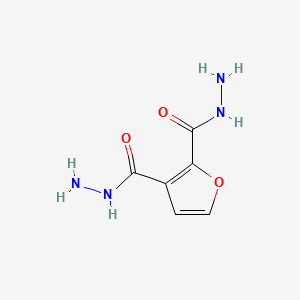
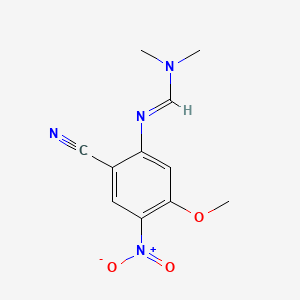
![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)
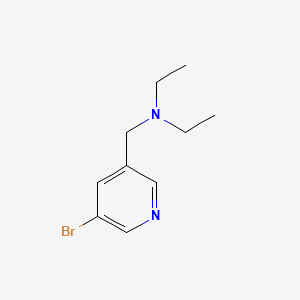
![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)
